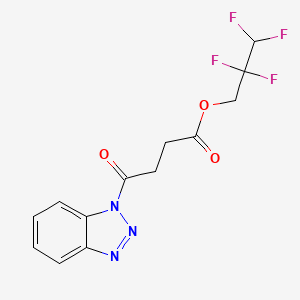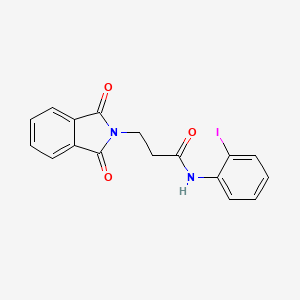![molecular formula C18H16N2O3 B6087209 N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide](/img/structure/B6087209.png)
N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide, also known as MLN4924, is a small molecule inhibitor that has been studied extensively for its potential use in cancer treatment. The compound works by inhibiting the activity of the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of proteins within cells and is critical for maintaining cellular homeostasis. Inhibition of NAE by MLN4924 has been shown to lead to the accumulation of specific proteins, resulting in cell death in cancer cells.
Wirkmechanismus
N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide works by inhibiting the activity of the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. NAE is responsible for activating the protein NEDD8, which is then attached to specific proteins, targeting them for degradation by the proteasome. Inhibition of NAE by N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide leads to the accumulation of specific proteins, resulting in cell death in cancer cells.
Biochemical and physiological effects:
N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide has been shown to have a variety of biochemical and physiological effects. In addition to inducing cell death in cancer cells, N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This is significant because tumors require a blood supply to grow and spread. N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide has also been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide in lab experiments include its specificity for NAE, its ability to induce cell death in a variety of cancer cell lines, and its potential to enhance the activity of other cancer treatments. However, there are also limitations to using N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide in lab experiments. For example, N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide has been shown to have off-target effects, which could complicate data interpretation. In addition, N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide has a short half-life, which could limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide. One area of research is the identification of biomarkers that could predict which patients are most likely to respond to N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide treatment. Another area of research is the development of combination therapies that include N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide and other cancer treatments, such as immunotherapy. Finally, there is ongoing research into the development of more potent and selective NAE inhibitors that could be used in cancer treatment.
In conclusion, N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide is a small molecule inhibitor that has shown promise in cancer treatment. Its mechanism of action involves inhibition of the NEDD8-activating enzyme, leading to the accumulation of specific proteins and cell death in cancer cells. While there are advantages to using N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide in lab experiments, there are also limitations that must be considered. Future research will focus on identifying biomarkers, developing combination therapies, and improving the potency and selectivity of NAE inhibitors.
Synthesemethoden
The synthesis of N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide involves several steps. The first step involves the reaction of 2-bromo-4-methylacetophenone with 3-nitrophthalic anhydride to form 2-(3-nitrophthalimido)-4-methylacetophenone. This intermediate is then reacted with 2-amino-3-methylbenzoic acid to form the final product, N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide.
Wissenschaftliche Forschungsanwendungen
N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide can induce cell death in a variety of cancer cell lines, including multiple myeloma, leukemia, and solid tumors. In addition, N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide has been shown to enhance the activity of other cancer treatments, such as radiation and chemotherapy.
Eigenschaften
IUPAC Name |
N-[3-(1,3-dioxoisoindol-2-yl)-2-methylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-3-16(21)19-14-9-6-10-15(11(14)2)20-17(22)12-7-4-5-8-13(12)18(20)23/h4-10H,3H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUNQRSJHHYKPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=CC=C1)N2C(=O)C3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 5-({1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}amino)-5-oxopentanoate](/img/structure/B6087136.png)
![7-(2,3-difluorobenzyl)-2-[(1-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6087138.png)
![diethyl 5-[({2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]hydrazino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B6087141.png)

amino]-1-piperidinyl}methyl)-2-furyl]methanol](/img/structure/B6087162.png)
![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B6087163.png)
![N-butyl-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6087165.png)
![2-{[4-ethyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6087166.png)
![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6087172.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydro-1-naphthalenamine](/img/structure/B6087180.png)

![4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}piperidine bis(trifluoroacetate)](/img/structure/B6087195.png)
